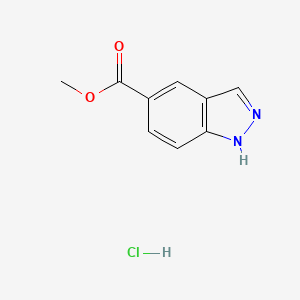

![molecular formula C17H13Cl2N3O B3002629 1-烯丙基-1H-吲哚-2,3-二酮 3-[N-(3,4-二氯苯基)腙] CAS No. 320422-19-3](/img/structure/B3002629.png)

1-烯丙基-1H-吲哚-2,3-二酮 3-[N-(3,4-二氯苯基)腙]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

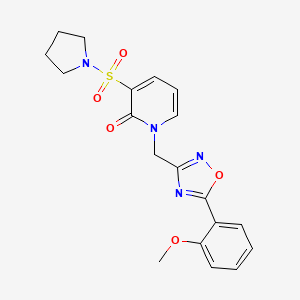

“1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” is a chemical compound with the IUPAC name 1-allyl-1H-indole-2,3-dione . It has a molecular weight of 187.2 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes compounds like “1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The InChI code for “1-allyl-1H-indole-2,3-dione” is1S/C11H9NO2/c1-2-7-12-9-6-4-3-5-8 (9)10 (13)11 (12)14/h2-6H,1,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis. Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These processes are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis

The compound “1-allyl-1H-indole-2,3-dione” has a melting point of 87-90°C and a boiling point of 145°C/1mmHg . It is solid in its physical form .科学研究应用

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a crucial role in cell biology and have shown various biologically vital properties .

Antimicrobial Activity

Indole derivatives have also been used in the treatment of various microbial infections . Their antimicrobial properties make them useful in combating a range of bacterial and fungal diseases .

Treatment of Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases, including arthritis and inflammatory bowel disease .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activities . They can help protect the body from damage caused by harmful free radicals .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity .

Antimalarial Activity

Indole derivatives have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .

属性

IUPAC Name |

3-[(3,4-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O/c1-2-9-22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)10-11/h2-8,10,23H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGJTRGXBAPYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

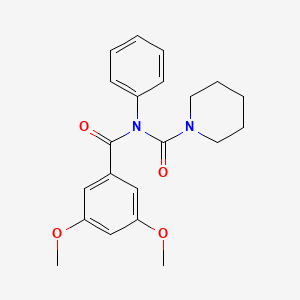

![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)

![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)

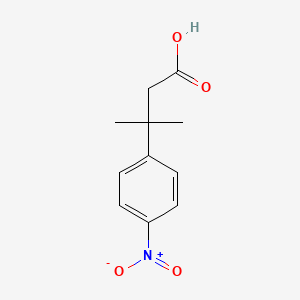

![(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3002557.png)

![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)

![1-(2-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3002563.png)

![3-[[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B3002566.png)